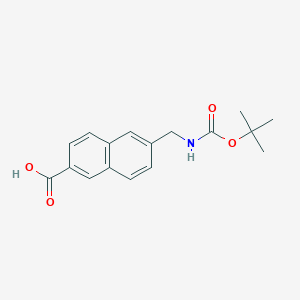

6-(((tert-Butoxycarbonyl)amino)methyl)-2-naphthoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

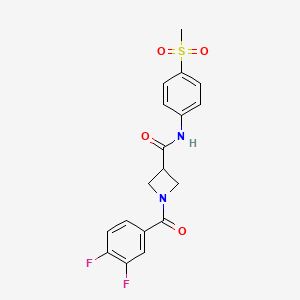

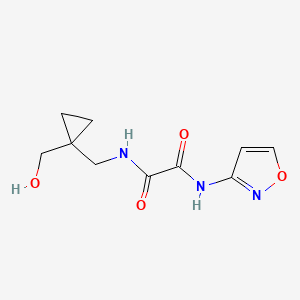

The compound “6-(((tert-Butoxycarbonyl)amino)methyl)-2-naphthoic acid” is a complex organic molecule. It contains a naphthoic acid moiety, which is a type of aromatic carboxylic acid derived from naphthalene. Attached to the 6-position of the naphthalene ring is an amino(methyl) group that is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a naphthalene ring, a carboxylic acid group, and a Boc-protected amino(methyl) group. Techniques such as NMR spectroscopy and mass spectrometry would be useful for analyzing the structure of this compound .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carboxylic acid group and the Boc-protected amino group. The carboxylic acid could undergo reactions such as esterification or amide formation, while the Boc group could be removed under acidic conditions to reveal the amino group .

Wissenschaftliche Forschungsanwendungen

Synthesis of Enantiomer Derivatives

The compound is utilized in the synthesis of specific enantiomers of 2-naphthylalanine and N-tert-butoxycarbonyl 2-naphthylalanine, important in asymmetric synthesis and pharmaceutical applications. Key steps include asymmetric hydrogenation, ensuring high enantiomeric excess, and subsequent transformations that maintain this purity, demonstrating the compound's relevance in the preparation of single enantiomer derivatives (Boaz et al., 2005).

Polymer Synthesis

The compound plays a role in the synthesis of poly(naphthalenecarboxamide)s with low polydispersity, using chain-growth condensation polymerization. This process highlights the compound's utility in producing well-defined polymers, contributing to advancements in material science and engineering (Mikami et al., 2011).

Dyeing and Material Properties

Applications extend to the field of textiles and materials, where derivatives of the compound contribute to the synthesis of acid dyes for dyeing fabrics, offering a palette of hues and demonstrating good fastness properties, indicating its significance in textile chemistry and material processing (Hosseinnezhad et al., 2017).

Liquid Crystal Synthesis

The compound is utilized in synthesizing liquid crystalline compounds, demonstrating its importance in the development of materials with unique optical and electronic properties. This application is critical in fields like display technology and optical devices, where materials with controllable mesomorphic behavior are essential (Thaker et al., 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]naphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-10-11-4-5-13-9-14(15(19)20)7-6-12(13)8-11/h4-9H,10H2,1-3H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJIWMULGQKJCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)C=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2627679.png)

![2-Chloro-3-[(2-methoxybenzyl)amino]naphthoquinone](/img/structure/B2627686.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2627688.png)

![N-(2-methoxyphenyl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2627692.png)

![2-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B2627699.png)